
Acetamide,N-(3-ethyl-5-isoxazolyl)-
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Overview
Description
Acetamide,N-(3-ethyl-5-isoxazolyl)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-ethyl-5-isoxazolyl)- typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the copper(I)-catalyzed cycloaddition reaction, which provides high yields under moderate conditions . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of isoxazoles, including Acetamide,N-(3-ethyl-5-isoxazolyl)-, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(3-ethyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Copper(I) chloride and tert-butyl nitrite are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Acetamide,N-(3-ethyl-5-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Acetamide,N-(3-ethyl-5-isoxazolyl)- involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Known for its use in heterocyclization reactions.
5-Amino-3-methylisoxazole: Exhibits similar chemical reactivity and biological activities.
Uniqueness
Acetamide,N-(3-ethyl-5-isoxazolyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and acetylamino groups contribute to its specific reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(3-ethyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-4-7(11-9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,10) |
InChI Key |
FRJAHEZFJVSFSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)NC(=O)C |
Origin of Product |
United States |
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